Home > Products > Screening Compounds P89368 > 3-(4-methoxyphenyl)-1-(4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)piperidin-1-yl)propan-1-one
3-(4-methoxyphenyl)-1-(4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)piperidin-1-yl)propan-1-one - 1428348-66-6

3-(4-methoxyphenyl)-1-(4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)piperidin-1-yl)propan-1-one

Catalog Number: EVT-2808336
CAS Number: 1428348-66-6
Molecular Formula: C20H27N3O2S
Molecular Weight: 373.52
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2-((5-(5-Methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one

  • Compound Description: This compound is a heterocycle synthesized and characterized using X-ray diffraction and NMR. [, ] It shows potential as a promising imidazole compound. [, ]

2-((1H-benzo[d]imidazol-2-yl)thio)acetic acid

  • Compound Description: This compound serves as a starting material for synthesizing various quinazolinone derivatives with potential anticancer activities. [, ]

3-Methyl-2-(((1-methyl-1H-benzo[d]imidazol-2-yl)thio)methyl)quinazolin-4(3H)-one

  • Compound Description: This compound, synthesized using green chemistry principles with PEG-600 as a solvent, exhibits anticancer potential as demonstrated by molecular docking studies. [, ]

(R)-4-(8-fluoro-2-oxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(3-(7-methyl-1H-indazol-5-yl)-1-oxo-1-(4-(piperidin-1-yl)piperidin-1-yl)propan-2-yl)piperidine-1-carboxamide (BMS-694153)

  • Compound Description: BMS-694153 is a potent and selective antagonist of the human CGRP receptor, developed for migraine treatment. It exhibits favorable potency, toxicology, and aqueous solubility. []

N-(3-((4-(6-(2,2,2-Trifluoroethoxy)pyridin-3-yl)-1H-imidazol-2-yl)methyl)oxetan-3-yl)amide Derivatives

  • Compound Description: These derivatives, synthesized using T3P catalyst, showed promising antibacterial activity against various bacterial strains. []

2-((4-(1H-benzo[d]imidazol-2-yl)-6-(2-ethylcyclopentyl)pyrimidin-2-yl)thio)-N-methylacetamide

  • Compound Description: Synthesized from benzimidazole and cyclopentane carbaldehyde, this compound displayed significant antimicrobial activity against both bacterial and fungal strains. []
  • Compound Description: BCFI, a significant intermediate in the synthesis of Losartan, plays a crucial role in forming various substituted (E)-2-(2-butyl-5-chloro-4-((phenylimino)methyl)-1H-imidazol-1-yl)-N-(4-(3-oxomorpholino)phenyl)acetamide analogues. []

(E)-2-(2-butyl-5-chloro-4-((phenylimino)methyl)-1H-imidazol-1-yl)-N-(4-(3-oxomorpholino) phenyl)acetamide Analogues

  • Compound Description: Synthesized using BCFI, these novel analogues were characterized using NMR and Mass Spectroscopy. Their potential applications in medicine are currently being explored. []

N-((R)-3-(7-Methyl-1H-indazol-5-yl)-1-oxo-1-(((S)-1-oxo-3-(piperidin-4-yl)-1-(4-(pyridin-4-yl)piperazin-1-yl)propan-2-yl)amino)propan-2-yl)-2'-oxo-1',2'-dihydrospiro[piperidine-4,4'-pyrido[2,3-d][1,3]oxazine]-1-carboxamide (HTL22562)

  • Compound Description: HTL22562, a CGRP receptor antagonist discovered through structure-based design, demonstrates high potency, selectivity, metabolic stability, and solubility, making it a suitable candidate for various administration routes. []

1-(4-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)butyl)-3-methyl-1H-benzo[d]imidazol-2(3H)-one (CM398)

  • Compound Description: CM398 exhibits high selectivity for the sigma-2 receptor and demonstrates promising anti-inflammatory and analgesic effects in rodent pain models. []

N-((3S,4S)-4-(3,4-Difluorophenyl)piperidin-3-yl)-2-fluoro-4-(1-methyl-1H-pyrazol-5-yl)benzamide (Hu7691)

  • Compound Description: Hu7691 acts as a potent and selective Akt inhibitor with reduced cutaneous toxicity, showing promise as a potential anticancer agent. []

1,3,3-Tri(1H-indol-3-yl)propan-1-one

  • Compound Description: This compound, synthesized using lemon juice as a catalyst, serves as a precursor for synthesizing oxoketene gem-dithiol and 1,2-dithiole-3-thione derivatives. []

4-(2-chlorobenzyl)-1-(4-hydroxy-3-(((4-hydroxypiperidin-1-yl)methyl)-5-methoxyphenyl)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one

  • Compound Description: This compound, synthesized through a multi-step process, exhibits promising inhibitory activity against SHP2 protein, exceeding that of the reference compound SHP244 at 10 μM concentration. []

3-((1H-Benzo[d]imidazol-2-yl)methyl)-2-phenylquinazolin-4(3H)-one Derivatives

  • Compound Description: These derivatives were synthesized and tested for their cytotoxic activity against the MCF-7 breast cancer cell line. []

2-[4,5-Bis(4-bromophenyl)-1-(4-tert-butylphenyl)-1H-imidazol-2-yl]-4,6-dichlorophenol

  • Compound Description: This compound's crystal structure has been extensively studied using X-ray diffraction, revealing key intramolecular interactions and packing arrangements. []

3a,4,5,6,7,7a-hexahydro-3-(1-methyl-5-nitro-1H-imidazol-2-yl)-1,2-benzisoxazole

  • Compound Description: This compound displays antiprotozoal and antibacterial activity. Its metabolites, primarily hydroxylated derivatives of the hexahydrobenzisoxazole ring, exhibit even greater activity against certain bacteria and trypanosomes. [, ]

9-Methoxy and 9-Acetoxy-3-amino-1-(4-methoxyphenyl)-1H-benzo[f]chromene-2-carbonitriles

  • Compound Description: These compounds are synthesized via a reaction involving 2-(imino-piperidin-1-yl-methyl)-3-(4-methoxyphenyl)acrylonitrile as an intermediate. []
  • Compound Description: BMS-695735 is a potent, orally efficacious inhibitor of the insulin-like growth factor-1 receptor kinase with broad-spectrum in vivo antitumor activity and improved ADME properties compared to its precursor. []

1-(5-(1H-imidazol-1-yl)-3-methyl-1-phenyl-1H-pyrazol-4-yl)-3-amino-2-cyano-N-phenyl-1H-benzo[f]chromene-5-carboxamide Derivatives

  • Compound Description: These novel imidazole-pyrazole-benzo[f]chromene hybrids were synthesized using a base-catalyzed cyclo-condensation reaction. They exhibited promising antimicrobial and anticancer activities, with some compounds demonstrating potent enzyme inhibitory activities against FabH and EGFR. []

1-((3R,4S)-3-((Dimethylamino)methyl)-4-hydroxy-4-(3-methoxyphenyl)piperidin-1-yl)-2-(2,4,5-trifluorophenyl)ethan-1-one

  • Compound Description: This compound displays potent analgesic effects in both hot plate and antiwrithing models. Its active metabolite, (3R,4S)-10a, elicits this analgesic effect through activation of the μ opioid receptor. []

4-methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]-n-5-(4-methyl-1h-imidazol-1-yl)-3-(trifluoromethyl)phenyl]benzamide (Nilotinib)

  • Compound Description: Solid oral dosage forms with improved bioavailability and suppressed food effect were developed for Nilotinib using organic acids as solubilizing agents. []

{[Cu3(timb)2(chtc)2]·14H2O}n (I) and {[Co3(timb)2(chtc)2]·6H2O}n (II)

  • Compound Description: These two new metal-organic frameworks (MOFs) were synthesized using mixed organic ligands 1,3,5-tris[(1H-imidazol-1-yl)methyl]benzene (timb) and cyclohexane-1,3,5-tricarboxylic acid (H3chtc). []

(E)-3-(4-methoxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one

  • Compound Description: This compound, synthesized via Knoevenagel condensation, was characterized by NMR, Mass spectral, and X-ray diffraction studies. Its crystal structure revealed stabilization through C—H···O hydrogen bond interactions. []

5-[(5-Trifluoromethyl-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl)-1-propan-1-one-3-yl]-2-methyl-7-trifluoromethylpyrazolo[1,5-a]pyrimidines

  • Compound Description: This series of biheterocycles was efficiently synthesized using a cyclocondensation reaction. []

[Cd(C8H3NO6)(C14H14N4)]n

  • Compound Description: This compound is a twofold interpenetrating three-dimensional Cd(II) coordination framework exhibiting fluorescence emissions in a solid state. []

4-methyl-6-(1-methyl-1H-benzo(d)imidazol-2-yl)-2-propyl-1H-benzo(d)imidazole Derivatives

  • Compound Description: This series of bis-benzimidazole derivatives demonstrated significant cytotoxic activity against PC-3 and VERO human cancer cell lines. []
  • Compound Description: This compound acts as an anaplastic lymphoma kinase (ALK) and epidermal growth factor receptor (EGFR) modulator with potential applications in cancer treatment, especially for non-small cell lung cancer. []

6-(but-3-en-1-yl)-4-(1-methyl-6-(morpholine-4-carbonyl)-1H-benzo[d]imidazol-4-yl)-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one (Cpd27, GNE-371)

  • Compound Description: GNE-371 is a potent and selective in vitro tool compound targeting TAF1(2) (transcription-initiation-factor TFIID subunit 1). It exhibits antiproliferative synergy with the BET inhibitor JQ1, suggesting potential for oncology research. []

2-Amino-4-(4-fluoro-3-(2-fluoropyridin-3-yl)phenyl)-4-(4-methoxy-3-methylphenyl)-1-methyl-1H-imidazol-5(4H)-one

  • Compound Description: This compound is a potent BACE1 inhibitor with potential for treating Alzheimer's disease. []

Catena-poly[[dinitratocadmium(II)]bis[μ-bis(2-methyl-1H-imidazol-1-yl)methane-κ2N3:N3’]]

  • Compound Description: This compound is a one-dimensional double-bridged chain polymer with a 16-membered macrometallacyclic tetragonal structure. []

(S)-1-(1H-indol-4-yloxy)-3-[4-(3-methoxyphenyl)-4-hydroxypiperidin-1-yl)-propan-2-ol (LY333068)

  • Compound Description: LY333068, a 5HT1A antagonist, and its 3-[14C]-isotopomer have been synthesized using a multi-step process involving chiral glycerol-[14C] derivatives. []

1,2,3,9-tetrahydro-9-methyl-3-((2-methyl-1H-imidazol-1-yl)methyl)-4H-carbazol-4-one

  • Compound Description: This compound exhibits antiemetic properties and is investigated for its potential in treating various conditions like chemotherapy-induced nausea and vomiting, migraine, schizophrenia, anxiety, obesity, and mania. [, ]

(E)-1-(4-(bis(4-methoxyphenyl)methyl)piperazin-1-yl)-3-(4-acetoxy-3-methoxyphenyl)prop-2-en-1-one

  • Compound Description: This cinnamide derivative displays significant anti-ischemic activity in both in vitro and in vivo models. []
  • Compound Description: This palladium(II) complex, featuring a carbene ligand derived from an imidazolium salt, has been structurally characterized using X-ray crystallography. []

6-Chloro- and 5,7-Dichloro-4-Hydroxy-3-[Aryl(Piperidin-1-yl)Methyl]Quinolin-2(1H)-Ones

  • Compound Description: This series of quinolinone derivatives was efficiently synthesized using a one-pot, green procedure with nanocrystalline ZnO as a reusable catalyst. []

[11C]JHU75528 and [11C]JHU75575

  • Compound Description: These radiolabeled pyrazole carboxamides are potential PET radioligands for imaging the cerebral cannabinoid receptor (CB1). []

catena-poly[[cadmium(II)-bis[μ-benzene-1,2-dicarboxylato-κ4O1,O1′:O2,O2′]-cadmium(II)-bis{μ-2-[(1H-imidazol-1-yl)methyl]-1H-benzimidazole}-κ2N2:N3;κ2N3:N2] dimethylformamide disolvate]

  • Compound Description: This Cd(II) coordination polymer, synthesized using the 2-[(1H-imidazol-1-yl)methyl]-1H-benzimidazole (imb) ligand, exhibits a two-dimensional layered structure stabilized by hydrogen bonds and π-π interactions. []

6-[(4-Fluorophenyl)(1H-imidazol-1-yl)methyl]-1,3-benzodioxol-5-ol and 6-[(4-methoxyphenyl)(1H-imidazol-1-yl)methyl]-1,3-benzodioxol-5-ol

  • Compound Description: These compounds are potent aromatase inhibitors with structural features common to second- and third-generation nonsteroid anti-aromatase drugs. []

3-Chloro-4-fluoro-N-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}aniline

  • Compound Description: This secondary amine is synthesized through a direct reductive amination reaction involving NaBH4/I2 as the reducing agent. []

(2-{4-[4-Fluoro-3-(trifluoromethyl)phenyl]-2-piperidin-4-yl-1H-imidazol-1-yl}ethyl)dimethylamine

  • Compound Description: This compound was synthesized through an efficient eight-step process involving various transformations, including condensation, reductive amination, activation, and deprotection reactions. []

(1,4-bis((1H-imidazol-1-yl)methyl)benzene)-(5-hydroxyisophthalato)zinc(II)

  • Compound Description: This zinc(II) complex, featuring a tetrahedral ZnN2O2 core, forms layers linked by hydrogen bonds and π-π interactions. []

4-[1-(2,6-Dimethylmorpholin-4-yl-methyl)-3-alkyl(aryl)-4,5-dihydro-1H-1,2,4-triazol-5-on-4-yl-azomethine]-2-methoxyphenyl benzoates

  • Compound Description: These novel heterocyclic compounds were synthesized using the Mannich reaction and evaluated for their antioxidant and antimicrobial activities. []

Properties

CAS Number

1428348-66-6

Product Name

3-(4-methoxyphenyl)-1-(4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)piperidin-1-yl)propan-1-one

IUPAC Name

3-(4-methoxyphenyl)-1-[4-[(1-methylimidazol-2-yl)sulfanylmethyl]piperidin-1-yl]propan-1-one

Molecular Formula

C20H27N3O2S

Molecular Weight

373.52

InChI

InChI=1S/C20H27N3O2S/c1-22-14-11-21-20(22)26-15-17-9-12-23(13-10-17)19(24)8-5-16-3-6-18(25-2)7-4-16/h3-4,6-7,11,14,17H,5,8-10,12-13,15H2,1-2H3

InChI Key

BRZXKJMWBHVWAV-UHFFFAOYSA-N

SMILES

CN1C=CN=C1SCC2CCN(CC2)C(=O)CCC3=CC=C(C=C3)OC

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.